methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate
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Overview
Description
Methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and imidazole ring. This compound, in particular, has a methoxy group at the 5th position, a methyl group at the 2nd position, and a carboxylate ester at the 4th position of the benzimidazole ring.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives, followed by methylation and subsequent esterification.
Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include steps like purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often involving halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogenating agents (e.g., Br2, Cl2), nitric acid (HNO3)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated benzimidazoles, nitrobenzimidazoles
Scientific Research Applications
Chemistry: Methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays and as a precursor for biologically active molecules.
Medicine: It has been investigated for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and biological context.
Comparison with Similar Compounds
5-Methoxy-2-methyl-1H-benzimidazole-4-carboxylic acid
2-Methyl-1H-benzimidazole-4-carboxylate
5-Methoxy-1H-benzimidazole-4-carboxylate
Uniqueness: Methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile contribute to its importance in both research and industry.
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Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-6-12-7-4-5-8(15-2)9(10(7)13-6)11(14)16-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
ABKWLNYOVXBIKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=C2C(=O)OC)OC |
Origin of Product |
United States |
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